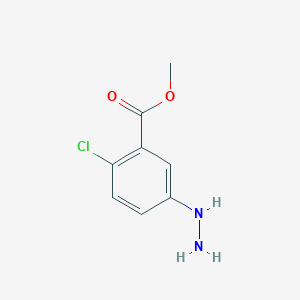
(+/-)-J 113397
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like (+/-)-J 113397 involves integrating chemistry and biology strategies. This approach is driven by the shift from focusing solely on molecular structure to emphasizing function, requiring improved strategies for generating molecules with specific physical, chemical, and biological properties (Wu & Schultz, 2009). The use of neural networks to model chemical inventories based on molecular structure is also a significant aspect of synthesis analysis (Wernet et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure of (+/-)-J 113397 is crucial. A comprehensive representation of chemical structures is foundational in applications such as substructure and similarity searching, reaction retrieval, and synthesis planning (Warr, 2011).
Chemical Reactions and Properties
Computer-aided synthesis planning (CASP) plays a vital role in the exploration of chemical reactions and properties of molecules like (+/-)-J 113397. CASP aims to expedite the process of determining synthetic routes for small molecule compounds (Coley, Green, & Jensen, 2018). Additionally, the classification of chemical reactions based on molecular structure is a growing field, aiding in the understanding of chemical reactions and properties (Zhang & Aires-de-Sousa, 2005).
Physical Properties Analysis
The analysis of physical properties is integral in the study of (+/-)-J 113397. This includes the exploration of bioprocess synthesis using physical properties data, which is crucial for optimizing the synthesis and analysis of such molecules (Steffens, Fraga, & Bogle, 2000).
Chemical Properties Analysis
The chemical properties of (+/-)-J 113397 can be predicted and analyzed using quantitative structure-property relationships (QSPRs). These relationships help in understanding how the molecular structure influences the chemical properties of a compound (Liang & Gallagher, 1997).
Wissenschaftliche Forschungsanwendungen
General Insights into Scientific Research Applications
Data Sharing in Scientific Research
- Data Sharing Practices : In scientific research, data sharing is crucial for verification of results and extending research from prior results. However, researchers often do not make their data electronically available due to various reasons like insufficient time and lack of funding. Most researchers are satisfied with their current processes for initial and short-term data management but not with long-term data preservation (Tenopir et al., 2011).
The Importance of Science
- Benefits of Scientific Research : Scientific research probes the deepest mysteries of the universe and of living things, creating applications and technologies that benefit humanity and create wealth. It plays a vital role in societal advancement (Press, 2013).
Impact Factors in Scientific Journals
- Evaluating Scientific Journals : Research-focused scientific journals aim to publish research findings and disseminate them to enhance further research for societal benefit. The impact factor is a measure used to evaluate the frequency with which an average article in a journal is cited, reflecting the journal's academic repute (Hendee et al., 2011).
Teaching Science Effectively
- Content-First Approach in Science Teaching : A "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language, can lead to significantly improved understanding of new concepts (Brown & Ryoo, 2008).
Scientific Method and Data Analysis
- Application of the Scientific Method : The scientific method, involving steps like hypothesis formulation, prediction, experimental design, data collection, and analysis, is fundamental to scientific research. Case studies in fields like cell biology exemplify the application of this method (Casem, 2016).
Enhancing Collaborative Science
- Hackathons in Scientific Research : Hackathons can enhance collaborative science by enabling peer review before publication and driving reproducibility of scientific analyses, thus accelerating scientific discoveries and knowledge transfer (Ghouila et al., 2018).
Eigenschaften
CAS-Nummer |
217461-40-0 |
|---|---|
Produktname |
(+/-)-J 113397 |
Molekularformel |
C24H37N3O2 |
Molekulargewicht |
399.57 |
Synonyme |
1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-, rel-2H-benzimidazol-2-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)

